molecular formula C15H12N2O3 B5003697 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Cat. No.: B5003697
M. Wt: 268.27 g/mol
InChI Key: WMHPIFSNJWOQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.08479225 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactivity and Mechanism Studies

  • Research has elucidated the mechanism of condensation reactions involving 1-aryl-1,4-dihydro-3(2H)-isoquinolinones, such as 1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone, and aldehydes. These studies have provided insights into the rearrangement processes and intermolecular hydride anion migration mechanisms in these compounds (Hazai et al., 1984).

Synthesis and Reaction Pathways

  • The activation and electrophilic reactions of isoquinolinols have been studied, demonstrating their ability to undergo selective ionic hydrogenation and condensation with benzene under specific conditions. This research provides a foundation for understanding the synthesis pathways and chemical properties of related compounds (Koltunov et al., 2002).

Potential Pharmacological Applications

  • Certain derivatives of 1,4-dihydro-3(2H)-isoquinolinones, including those related to this compound, have been studied for their biological properties. Some of these derivatives have shown potential pharmacological applications due to their biological activities (Hazai, 1991).

Synthesis of Novel Derivatives

  • Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized, and their vasodilatation activity has been explored. This highlights the potential of this compound derivatives in medicinal chemistry (Zhang San-qi, 2010).

Properties

IUPAC Name

1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14-9-11-3-1-2-4-13(11)15(16-14)10-5-7-12(8-6-10)17(19)20/h1-8,15H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPIFSNJWOQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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